N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide
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Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-ethoxybenzamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline have been studied for their antibacterial activity .
Mode of Action
aureus (MRSA) ATCC 43300 . The bactericidal activity is believed to be due to the generation of reactive oxygen species (ROS) in the bacterial strains treated with these compounds .
Biochemical Pathways
The generation of reactive oxygen species (ros) suggests that it may interfere with the bacterial oxidative stress response .
Pharmacokinetics
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline were found to be very stable and slightly more soluble than other related compounds in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is bactericidal activity against certain strains of bacteria. Transmission electron microscopy revealed a disturbed membrane architecture in the bacterial strains treated with similar N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline .
Action Environment
The stability of similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline in various organic solvents suggests that they may be relatively stable under a variety of environmental conditions .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-23-13-7-6-12-21(23)24(27)25-19-15-14-18-9-8-16-26(22(18)17-19)31(28,29)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQRWWDLPVWKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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